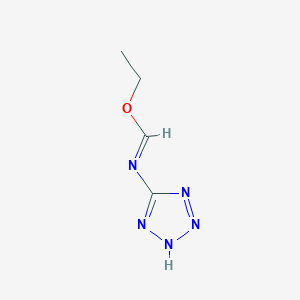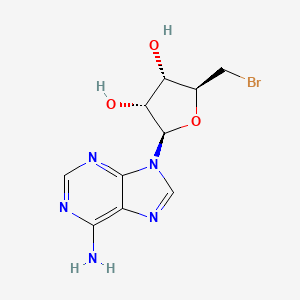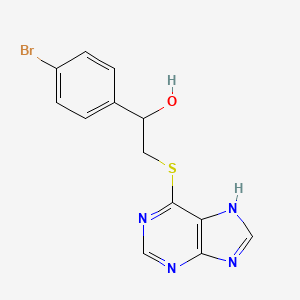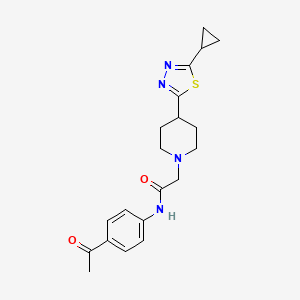![molecular formula C16H23NO2 B14136900 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one CAS No. 43162-19-2](/img/structure/B14136900.png)
3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxy, phenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: A precursor in the synthesis of 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one.
Benzaldehyde: Used in the synthesis of the compound.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, phenyl, and piperidine moieties makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
43162-19-2 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-12(18)13(16(3,4)17-15)14(19)11-8-6-5-7-9-11/h5-9,13-14,17,19H,10H2,1-4H3 |
Clé InChI |
WPGPZWDTKXPQEE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(N1)(C)C)C(C2=CC=CC=C2)O)C |
Solubilité |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)

![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)


![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)




![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)
